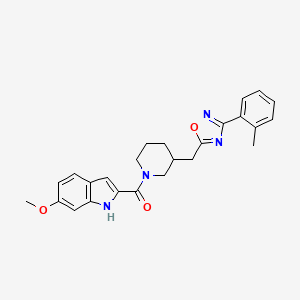

(6-methoxy-1H-indol-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3/c1-16-6-3-4-8-20(16)24-27-23(32-28-24)12-17-7-5-11-29(15-17)25(30)22-13-18-9-10-19(31-2)14-21(18)26-22/h3-4,6,8-10,13-14,17,26H,5,7,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKBAQVEIFMHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC5=C(N4)C=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

It may act as a 5HT2A agonist in a similar manner to hallucinogenic amphetamines such as DOM, and also as a serotonin releaser by reversing the direction of the serotonin reuptake transporter in a similar manner to MDMA.

Biochemical Pathways

The compound may affect the biochemical pathways related to the targets it interacts with. For instance, it may inhibit the conversion of NH3 to NH2OH as well as NH2OH to NO2− in Nitrosomonas europaea, suggesting that it blocks both ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways.

Biological Activity

The compound (6-methoxy-1H-indol-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , identified by CAS number 1705936-67-9 , is a complex organic molecule that incorporates an indole moiety and a 1,2,4-oxadiazole ring. This structure is significant due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections will detail the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄O₃ |

| Molecular Weight | 430.5 g/mol |

| CAS Number | 1705936-67-9 |

| Chemical Structure | Chemical Structure |

Biological Activities

The biological activities of the compound are largely influenced by its structural components. The indole and oxadiazole moieties are known for their diverse pharmacological profiles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds have shown effectiveness against various cancer cell lines:

- Mechanism of Action : The oxadiazole ring enhances the compound's ability to inhibit key enzymes involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit histone deacetylases (HDACs) and other targets associated with tumor growth .

- Case Study : A derivative of 1,2,4-oxadiazole exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating potent cytotoxicity . This suggests that the compound may possess similar or enhanced activity due to its unique structural features.

Anti-inflammatory Effects

Indole derivatives are recognized for their anti-inflammatory properties. The compound may exert these effects through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

- Research Findings : Studies have indicated that compounds with indole structures can selectively inhibit COX-II while sparing COX-I, thus reducing inflammation with minimal side effects . This selectivity is crucial in developing anti-inflammatory drugs with fewer gastrointestinal complications.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented, showing effectiveness against various bacterial and fungal strains:

- In Vitro Studies : Compounds similar to (6-methoxy-1H-indol-2-yl)(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

| Activity Type | Evidence/Findings |

|---|---|

| Anticancer | IC50 = 2.76 µM against OVXF 899; inhibits HDACs |

| Anti-inflammatory | Selective COX-II inhibition; minimal side effects |

| Antimicrobial | Effective against multiple bacterial strains |

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by an indole moiety linked to a piperidine and an oxadiazole group. The presence of these functional groups suggests potential biological activity, particularly in the modulation of cellular processes. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have focused on the anticancer properties of compounds containing indole and oxadiazole derivatives. The compound under consideration has shown promising results in inhibiting cancer cell proliferation.

Case Study: Antitumor Efficacy

A study evaluated a series of indole derivatives against various cancer cell lines including HCT-116 (colon cancer), MCF7 (breast cancer), and others. The findings indicated that compounds with similar structures to (6-methoxy-1H-indol-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exhibited significant growth inhibition rates:

| Cell Line | Compound IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| HCT-116 | 0.48 | 95 |

| MCF7 | 0.78 | 92 |

| UO-31 | 0.19 | 96 |

These results suggest that the compound could serve as a lead structure for further development in anticancer therapies .

Synthesis and Structural Modifications

The synthesis of (6-methoxy-1H-indol-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can be achieved through various methods including acylation reactions of indoles with piperidine derivatives and oxadiazole precursors . This synthetic versatility allows for modifications that may enhance its biological activity.

Other Biological Activities

In addition to anticancer properties, derivatives of the compound have been explored for their anti-inflammatory and antimicrobial activities. The presence of the methoxy group on the indole ring is known to influence these biological activities positively .

Q & A

Q. Q1. What are the key considerations for synthesizing this compound, and how can intermediates be characterized?

Answer: Synthesis typically involves multi-step reactions, starting with coupling the indole and oxadiazole moieties to the piperidine scaffold. Critical factors include:

Q. Q2. Which analytical techniques are essential for verifying structural integrity?

Answer:

- 1H/13C NMR : Assign peaks to specific protons (e.g., methoxy group at δ ~3.8 ppm) and carbons .

- Mass spectrometry (HRMS) : Validate molecular weight with <5 ppm error .

- X-ray crystallography (if crystals form): Resolve ambiguous stereochemistry .

Advanced Synthesis & Optimization

Q. Q3. How can reaction yields be optimized for the oxadiazole-piperidine coupling step?

Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

- Catalyst screening : Pd(OAc)₂/XPhos improves cross-coupling efficiency .

- Temperature control : Maintain 80–100°C to balance reactivity and decomposition .

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, Pd(OAc)₂, 80°C | 72 | 98 | |

| THF, CuI, 60°C | 45 | 85 |

Q. Q4. How should contradictory spectral data (e.g., ambiguous NOESY correlations) be resolved?

Answer:

- Supplementary techniques : Use 2D NMR (HSQC, HMBC) to clarify connectivity .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values .

- Alternative synthesis routes : Validate via orthogonal protecting group strategies .

Biological Activity & Assay Design

Q. Q5. How can researchers design assays to evaluate this compound’s enzyme inhibition potential?

Answer:

Q. Q6. What strategies support structure-activity relationship (SAR) studies?

Answer:

| Analog | Target Affinity (nM) | Reference |

|---|---|---|

| 6-Cl-indole derivative | 120 | |

| 6-OCH₃ (parent compound) | 85 |

- Docking studies : Use MOE or AutoDock to predict binding poses (e.g., oxadiazole π-stacking with kinase active sites) .

Stability & Computational Modeling

Q. Q7. How can the compound’s stability under physiological conditions be assessed?

Answer:

- Forced degradation : Expose to pH 1–9 buffers at 37°C for 24h, monitor via HPLC .

- Light/heat stress : Accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. Q8. What computational methods predict metabolic pathways?

Answer:

- In silico tools :

Data Interpretation & Reproducibility

Q. Q9. How can researchers address batch-to-batch variability in bioactivity data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.